Potassium 2,4-Difluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,4-Difluorobenzenesulfonate is an organofluorine compound characterized by the presence of two fluorine atoms on a benzene ring, which is also sulfonated and potassium-salted. This compound is known for its unique chemical properties and applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: The compound can be synthesized by the direct sulfonation of 2,4-difluorobenzene using concentrated sulfuric acid.
Potassium Salt Formation: The resulting benzenesulfonic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature and reactant concentrations is maintained.
Continuous Flow Process: Some modern production facilities use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyl derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atoms influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydroxylated derivatives of the original compound.
Substitution Products: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 2,4-Difluorobenzenesulfonate is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Potassium 2,4-Difluorobenzenesulfonate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may affect metabolic pathways by altering the reactivity of fluorinated intermediates.
Vergleich Mit ähnlichen Verbindungen
Potassium 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-Sulfonate: Another fluorinated sulfonate with different fluorination patterns.
Potassium 2,4-Difluoronitrobenzene: Similar in structure but contains a nitro group instead of a sulfonate group.
Uniqueness: Potassium 2,4-Difluorobenzenesulfonate is unique due to its specific fluorination pattern and sulfonation, which confer distinct chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H3F2KO3S |
---|---|
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
potassium;2,4-difluorobenzenesulfonate |
InChI |
InChI=1S/C6H4F2O3S.K/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
HWYPMMGUMIUQDG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.